6-Ethyl-2-oxa-6-azaspiro[3.3]heptane
Description
6-Ethyl-2-oxa-6-azaspiro[3.3]heptane is a bicyclic spirocyclic compound characterized by a unique fused ring system containing both oxygen and nitrogen heteroatoms. The spiro[3.3]heptane core consists of two three-membered rings sharing a single atom (spiro carbon). In this compound:
- 2-Oxa: An oxygen atom replaces a carbon in one ring.
- 6-Aza: A nitrogen atom replaces a carbon in the other ring.
- 6-Ethyl: An ethyl group is attached to the nitrogen atom.
This structural configuration imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry for drug discovery and as an intermediate in synthetic pathways .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-ethyl-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-7(4-8)5-9-6-7/h2-6H2,1H3 |
InChI Key |
TZRHSTNQPIVRHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C1)COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-oxa-6-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of ethylamine derivatives with cyclic ketones in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-Ethyl-2-oxa-6-azaspiro[3.3]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural substrates allows it to be used in probing biological pathways.
Medicine: In the medical field, derivatives of 6-Ethyl-2-oxa-6-azaspiro[3.3]heptane are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which 6-Ethyl-2-oxa-6-azaspiro[3.3]heptane exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Electron-withdrawing groups (e.g., fluorine, nitro in 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane) enhance reactivity and antimicrobial properties .
Heteroatom Variations :
- Replacing oxygen with sulfur (e.g., 2-Thia-6-azaspiro[3.3]heptane) alters electronic density and reactivity, influencing binding to metalloenzymes .
- Additional nitrogen atoms (e.g., 1-Oxa-2,6-diazaspiro[3.3]heptane) modify hydrogen-bonding capacity, critical for receptor interactions .
Counterion Impact :
- Salts like oxalate or hydrochloride affect solubility and stability. Oxalate derivatives are less stable under acidic conditions but useful in controlled-release formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
